molecular formula C7H12N2O2 B13683318 2-((2-Cyanoethyl)amino)butanoic acid

2-((2-Cyanoethyl)amino)butanoic acid

Cat. No.: B13683318
M. Wt: 156.18 g/mol
InChI Key: HWXWXYUQFNCZAY-UHFFFAOYSA-N
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Description

2-((2-Cyanoethyl)amino)butanoic acid is an organic compound with the chemical formula C7H12N2O2. It is a derivative of butanoic acid, featuring a cyanoethyl group attached to the amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Cyanoethyl)amino)butanoic acid typically involves the reaction of butanoic acid derivatives with cyanoethylamine. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. Continuous monitoring and automation ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-((2-Cyanoethyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((2-Cyanoethyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Cyanoethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in various biochemical reactions, influencing the activity of the compound. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobutanoic acid: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.

    2-(2-Aminoethyl)amino)butanoic acid: Contains an additional amino group, altering its chemical properties and reactivity.

Uniqueness

This structural feature differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-cyanoethylamino)butanoic acid

InChI

InChI=1S/C7H12N2O2/c1-2-6(7(10)11)9-5-3-4-8/h6,9H,2-3,5H2,1H3,(H,10,11)

InChI Key

HWXWXYUQFNCZAY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NCCC#N

Origin of Product

United States

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